

A Technical Guide to the Thermochemical Properties of 4-Benzoylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzoylpyridine

Cat. No.: B1666322

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of **4-Benzoylpyridine**. Due to a lack of readily available experimental data for **4-Benzoylpyridine** in the reviewed literature, this document presents data for the structurally similar compounds 2-Benzoylpyridine and Benzophenone to serve as a valuable reference for estimating its thermochemical behavior. The methodologies for determining these properties are detailed, providing a framework for future experimental work.

Introduction to 4-Benzoylpyridine

4-Benzoylpyridine is an aromatic ketone with the chemical formula $C_{12}H_9NO$.^{[1][2]} Its structure, featuring a pyridine ring linked to a phenyl group via a carbonyl bridge, makes it a compound of interest in medicinal chemistry and materials science. Understanding its thermochemical properties, such as the enthalpies of combustion and sublimation, is crucial for applications ranging from drug design and formulation to process chemistry and safety assessments.

Thermochemical Data

While specific experimental data for the standard molar enthalpy of combustion and sublimation of **4-Benzoylpyridine** are not available in the cited literature, the properties of 2-Benzoylpyridine and the parent compound, Benzophenone, offer valuable insights.

Physicochemical Properties

Property	Value for 4-Benzoylpyridine	Value for 2-Benzoylpyridine	Value for Benzophenone
Molecular Formula	<chem>C12H9NO</chem> ^{[1][2]}	<chem>C12H9NO</chem> ^[3]	<chem>C13H10O</chem>
Molar Mass	183.21 g/mol ^{[1][2]}	183.21 g/mol	182.22 g/mol
Melting Point	68-72 °C	41-43 °C	48.5 °C
Boiling Point	315 °C	317 °C	305.4 °C

Enthalpy of Fusion and Vaporization

For 2-Benzoylpyridine, the molar enthalpy of fusion has been determined to be 20.91 ± 0.03 $\text{kJ}\cdot\text{mol}^{-1}$, and the molar enthalpy of evaporation is 51.3 ± 0.2 $\text{kJ}\cdot\text{mol}^{-1}$.^[4] These values provide an approximation for the energy required for the phase transitions of **4-Benzoylpyridine**.

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures for determining the key thermochemical properties of organic compounds like **4-Benzoylpyridine**.

Determination of Enthalpy of Combustion via Static Bomb Calorimetry

The standard enthalpy of combustion is determined using a static bomb calorimeter.^[4] This technique measures the heat released when a substance is completely burned in a controlled oxygen environment.

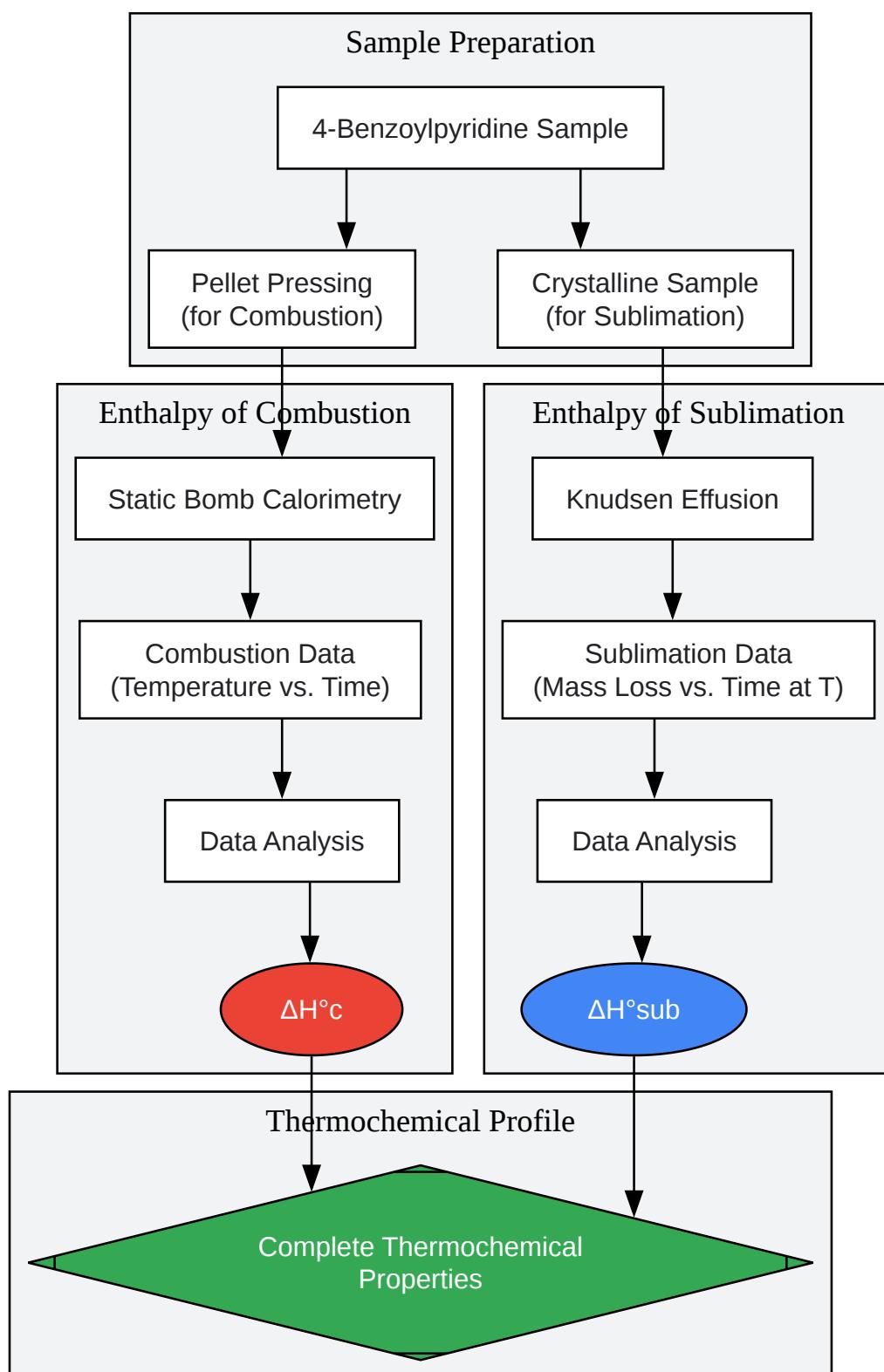
Methodology:

- **Sample Preparation:** A pellet of the sample (approximately 1 gram) is prepared and its mass is accurately recorded.
- **Bomb Assembly:** The pellet is placed in a crucible within the bomb. A fuse wire is attached to the ignition system, making contact with the sample.

- Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
- Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's bucket. The temperature of the water is monitored with a high-precision thermometer.
- Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, accounting for corrections for the heat of ignition and any side reactions.

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.[\[5\]](#)


Methodology:

- Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice. The mass of the cell with the sample is accurately measured.
- High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.
- Temperature Control: The cell is heated to a series of constant, known temperatures.
- Effusion and Mass Loss Measurement: At each temperature, the sample sublimes and the vapor effuses through the orifice. The rate of mass loss is measured over a specific period.
- Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

- Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermochemical properties of a compound like **4-Benzoylpyridine**.

[Click to download full resolution via product page](#)**Fig. 1:** Experimental workflow for thermochemical analysis.

Conclusion

This technical guide has outlined the key thermochemical properties of interest for **4-Benzoylpyridine**. While direct experimental data for this specific compound is limited, the provided data for 2-Benzoylpyridine and Benzophenone, along with detailed experimental protocols, offer a solid foundation for researchers and professionals in the field. The outlined methodologies for static bomb calorimetry and Knudsen effusion provide a clear path for future experimental determination of the enthalpy of combustion and sublimation of **4-Benzoylpyridine**, which will be invaluable for its application in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Benzoylpyridine CAS#: 14548-46-0 [m.chemicalbook.com]
- 3. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of 4-Benzoylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666322#thermochemical-properties-of-4-benzoylpyridine\]](https://www.benchchem.com/product/b1666322#thermochemical-properties-of-4-benzoylpyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com